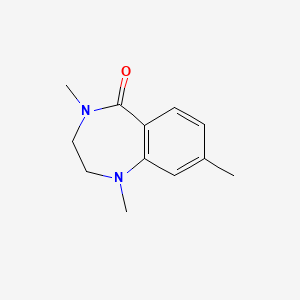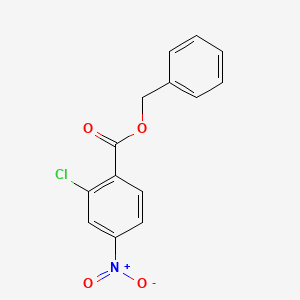
Benzyl 2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-chloro-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzyl group attached to the ester functionality, along with a chlorine atom and a nitro group substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of benzyl benzoate to introduce the nitro group, followed by chlorination to add the chlorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and thionyl chloride or phosphorus pentachloride for chlorination .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 2-chloro-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.
Major Products:
Substitution: Benzyl 2-amino-4-nitrobenzoate or Benzyl 2-thio-4-nitrobenzoate.
Reduction: Benzyl 2-chloro-4-aminobenzoate.
Hydrolysis: 2-chloro-4-nitrobenzoic acid and benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzyl 2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The ester functionality allows for hydrolysis, releasing active compounds that can further participate in biochemical pathways. The chlorine atom can facilitate electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Benzyl 2-chloro-4-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Benzyl 2-methyl-4-nitrobenzoate: Similar structure but with a methyl group instead of a chlorine atom.
Benzyl 2-chloro-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness: Benzyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both electron-withdrawing (nitro and chlorine) and electron-donating (benzyl) groups allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
250790-07-9 |
|---|---|
Fórmula molecular |
C14H10ClNO4 |
Peso molecular |
291.68 g/mol |
Nombre IUPAC |
benzyl 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C14H10ClNO4/c15-13-8-11(16(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clave InChI |
JLNUYOHCHLBNLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


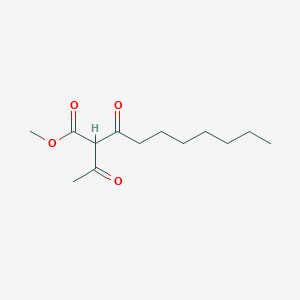
![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
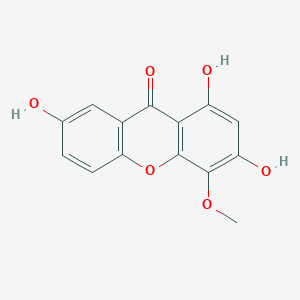
![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
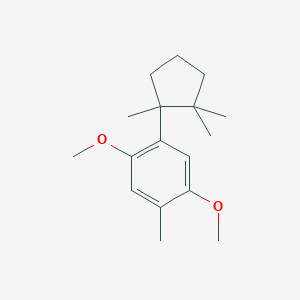
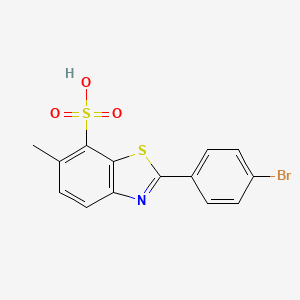
![1R)-1-[4-(benzyloxy)-3-nitrophenyl]-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethanol](/img/structure/B14242825.png)
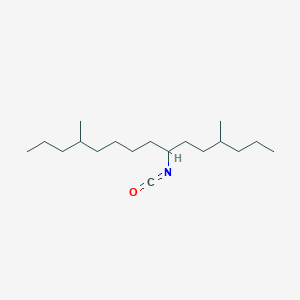
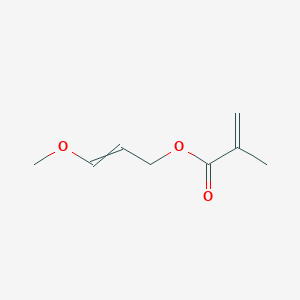
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
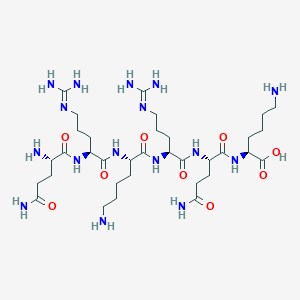
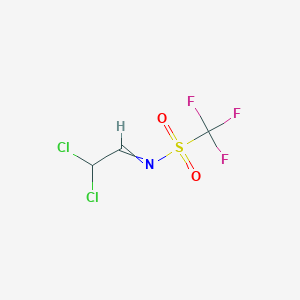
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
